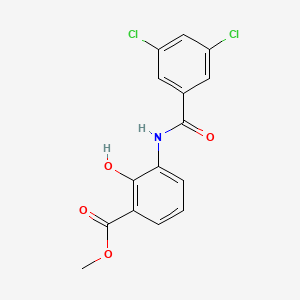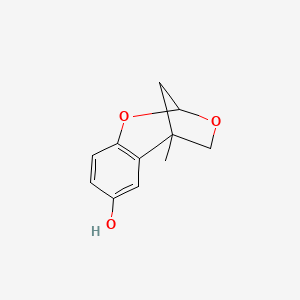![molecular formula C18H20FNO B14178100 (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-23-9](/img/structure/B14178100.png)
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and a phenylethyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and (1S)-1-phenylethanol.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate electrophile to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the morpholine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(3-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-(3-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-(3-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine
Uniqueness
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
920802-23-9 |
|---|---|
Fórmula molecular |
C18H20FNO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2R)-2-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18-/m0/s1 |
Clave InChI |
GOJWRLYQPUIEFZ-KSSFIOAISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC(=CC=C3)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)


![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

